N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 3,5-dimethylaniline with 4-nitrophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted acetamide derivatives
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide
- N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)acetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for certain applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-7-12(2)9-13(8-11)17-16(19)10-22-15-5-3-14(4-6-15)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGXCKDFBXJOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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